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3-Quinuclidinone oxime

Cat. No.: B7776592
M. Wt: 140.18 g/mol
InChI Key: QSXHBTDHLNHMLV-BQYQJAHWSA-N
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Description

Contextualizing 3-Quinuclidinone Oxime within Quinuclidine (B89598) Chemistry

Quinuclidine is a bridged bicyclic organic compound with the formula HC(C₂H₄)₃N. wikipedia.org It can be visualized as a triethylamine (B128534) molecule where the ethyl groups are "tied back" by a C-H group, forming a rigid cage-like structure. wikipedia.org This structural rigidity prevents the nitrogen atom from undergoing the rapid inversion typical of other tertiary amines, which contributes to its strong basicity (pKa of the conjugate acid is 11.3). wikipedia.org The quinuclidine nucleus is a privileged scaffold in medicinal chemistry, appearing in the structure of natural alkaloids like quinine (B1679958) and in synthetic drugs such as solifenacin (B1663824) and aclidinium (B1254267) bromide. wikipedia.orgresearchgate.net

Within the broad field of quinuclidine chemistry, 3-quinuclidinone is a pivotal synthetic intermediate. nih.govguidechem.com It provides a reactive carbonyl handle on the rigid bicyclic frame, allowing for a wide array of chemical transformations. These include reductions to form alcohols, nucleophilic additions, and aldol (B89426) condensations to create a diverse range of functionalized quinuclidine derivatives.

This compound emerges from this context as a direct and important derivative. It is typically synthesized through the reaction of 3-quinuclidinone with hydroxylamine (B1172632). ontosight.ai This conversion transforms the ketone into an oxime, introducing a C=N double bond with a hydroxyl group, which significantly alters the electronic and steric properties of the molecule and serves as a versatile functional group for further synthetic elaboration. ontosight.aimdpi.com

Significance of the Oxime Functional Group in Bridged Bicyclic Systems

The oxime functional group, characterized by a C=NOH moiety, is readily formed from the condensation of an aldehyde or ketone with hydroxylamine. mdpi.com When incorporated into a bridged bicyclic system like the quinuclidine framework, the oxime group's properties are influenced by the ring's inherent strain and conformational rigidity. The stereochemistry of the oxime, particularly the (Z)-configuration around the carbon-nitrogen double bond, is a crucial determinant of its reactivity and biological interactions. ontosight.ai

A primary area of research for oximes within such rigid structures has been their potential as reactivators of acetylcholinesterase (AChE). ontosight.ai AChE is an essential enzyme in the nervous system that is inhibited by organophosphate nerve agents and pesticides. Certain oximes can function as nucleophiles that displace the organophosphate from the enzyme's active site, thereby restoring its function. The rigid bicyclic scaffold helps to orient the oxime group correctly for this reactivation process. Research has specifically explored this compound and its derivatives for this purpose. ontosight.aidtic.mil

Beyond this specific application, the oxime group is a versatile functional handle in organic synthesis. The N-O bond in oximes is relatively weak and can undergo homolytic cleavage through photochemical or thermal methods to generate iminyl radicals, which are valuable reactive intermediates for constructing other nitrogen-containing molecules. mdpi.com

Historical Perspectives and Evolution of Research on this compound

The history of this compound is intrinsically linked to the development of methods for synthesizing its precursor, 3-quinuclidinone. A notable and convenient synthesis for 3-quinuclidinone hydrochloride, involving a Dieckmann condensation, was published in Organic Syntheses, highlighting its importance as a readily accessible building block. orgsyn.orgwikipedia.org This availability spurred further investigation into its chemical transformations. acs.org

Specific research into this compound gained traction in the latter half of the 20th century. For instance, a 1989 report supported by the U.S. Army Medical Research and Development Command detailed the synthesis of various oximes based on bridged bicyclic systems, including derivatives of 3-quinuclidinone, as part of a program to develop improved acetylcholinesterase reactivators. dtic.mil This work situated the compound within the critical field of medical countermeasures to chemical warfare agents.

In subsequent years, research has continued to leverage the unique structure of quinuclidine-based oximes. Studies have explored the synthesis and pharmacological characterization of various O-substituted oximes of quinuclidinone and related structures as potential ligands for muscarinic receptors, which are also important targets in the nervous system. acs.org The compound remains a valuable tool and starting material in medicinal chemistry for creating novel and structurally complex molecules with potential therapeutic applications. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B7776592 3-Quinuclidinone oxime

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXHBTDHLNHMLV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=N/O)/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76883-37-9, 35423-17-7
Record name Quinuclidin-3-one oxime
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azabicyclo[2.2.2]octan-3-one, oxime
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Synthetic Methodologies for 3 Quinuclidinone Oxime and Its Analogues

Direct Synthesis of 3-Quinuclidinone Oxime from 3-Quinuclidinone

The direct conversion of 3-quinuclidinone to its corresponding oxime is a fundamental transformation in the synthesis of this compound class. This process involves the reaction of the ketone with a hydroxylamine (B1172632) reagent, leading to the formation of the C=N-OH functionality.

Reactants and Reaction Conditions for Oxime Formation

The synthesis of this compound is typically achieved by reacting 3-quinuclidinone or its hydrochloride salt with hydroxylamine hydrochloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed and to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl group. Common bases employed for this purpose include sodium hydroxide (B78521) or sodium acetate (B1210297). The choice of solvent is often dependent on the solubility of the starting materials, with water and methanol (B129727) being frequently utilized.

A representative reaction involves treating 3-quinuclidinone hydrochloride with hydroxylamine hydrochloride in an aqueous or alcoholic medium, with the addition of a suitable base to drive the reaction to completion. The reaction progress can be monitored by standard chromatographic techniques to ensure the full consumption of the starting ketone.

Optimization Strategies for Yield and Purity

To enhance the yield and purity of this compound, several strategies can be employed. One key aspect is the control of the reaction pH through the careful addition of a base, which can influence the reaction rate and minimize side reactions. Purification of the final product is commonly achieved through recrystallization from an appropriate solvent system, which helps in removing any unreacted starting materials or byproducts.

Furthermore, advanced synthetic techniques have been shown to provide stereochemical control over the oxime product. While conventional solvent-based synthesis can result in a mixture of (E) and (Z) isomers, the use of mechanochemical and microwave-assisted synthesis has been reported to yield the pure (E) oxime. researchgate.net These methods offer advantages in terms of reduced reaction times, improved yields, and enhanced stereoselectivity.

Synthesis of Substituted 3-Quinuclidinone Oximes

The core structure of this compound can be further functionalized to generate a diverse range of analogues with modified properties. The following sections describe the synthesis of specific substituted derivatives.

O-Alkynyloxime Synthesis Approaches

The synthesis of O-alkynyloximes of 3-quinuclidinone involves the alkylation of the oxime's hydroxyl group with an alkyne-containing electrophile. A common approach is the O-propargylation of this compound using propargyl bromide. This reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in an inert solvent like acetonitrile (B52724) or dimethylformamide. The base deprotonates the oxime's hydroxyl group, forming an oximate anion that then acts as a nucleophile, attacking the propargyl bromide and displacing the bromide to form the desired O-propargyl ether.

Table 1: Reaction Conditions for O-Propargylation of Oximes

Reactants Base Solvent Typical Conditions
Oxime, Propargyl BromideK₂CO₃, KI (catalytic)AcetonitrileReflux
Oxime, Propargyl BromideNaHDMFRoom Temperature

Synthesis of 2-Benzylidene-3-Quinuclidinone Oxime Hydrochloride

The synthesis of 2-benzylidene-3-quinuclidinone oxime hydrochloride is a multi-step process that begins with the synthesis of the 2-benzylidene-3-quinuclidinone precursor. This intermediate is prepared through an aldol (B89426) condensation reaction between 3-quinuclidinone hydrochloride and a suitable benzaldehyde (B42025) derivative. prepchem.com The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, in a solvent like ethanol.

Once the 2-benzylidene-3-quinuclidinone is obtained, the next step is the oximation of the ketone functionality. This is achieved using a standard procedure similar to the direct synthesis of this compound, by reacting the benzylidene derivative with hydroxylamine hydrochloride in the presence of a base. The final step involves the formation of the hydrochloride salt, which is typically accomplished by treating the free base of the oxime with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired salt.

Synthesis of (2Z, 3E)-2-((1-Benzyl-1H-Indol-3-yl)Methylene)-Quinuclidin-3-One Oximes

The synthesis of (2Z, 3E)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one oximes involves the reaction of the corresponding (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one with hydroxylamine hydrochloride. This reaction is typically carried out in the presence of sodium acetate in methanol at room temperature. The sodium acetate acts as a base to facilitate the formation of the oxime. The stereochemistry of the resulting oxime is a critical aspect of this synthesis, and spectroscopic methods such as NMR are used to confirm the (2Z, 3E) configuration.

Table 2: Summary of Synthetic Methodologies

Target Compound Key Precursors Key Reagents Reaction Type
This compound3-QuinuclidinoneHydroxylamine HCl, BaseOximation
O-Alkynyl-3-quinuclidinone OximeThis compoundPropargyl Bromide, BaseO-Alkylation
2-Benzylidene-3-quinuclidinone Oxime HCl3-Quinuclidinone, BenzaldehydeBase, Hydroxylamine HCl, HClAldol Condensation, Oximation, Salt Formation
(2Z, 3E)-2-((1-Benzyl-1H-Indol-3-yl)Methylene)-Quinuclidin-3-One Oxime(Z)-2-((1-Benzyl-1H-Indol-3-yl)Methylene)-Quinuclidin-3-OneHydroxylamine HCl, Sodium AcetateOximation

Alternative Synthetic Routes for Oxime Formation

General Principles of Oxime Synthesis from Carbonyl Compounds

The synthesis of oximes is fundamentally achieved through the condensation reaction between a carbonyl compound, such as an aldehyde or a ketone, and hydroxylamine. This reaction is a cornerstone of organic chemistry for the formation of a carbon-nitrogen double bond. The general transformation involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone or aldehyde.

The mechanism proceeds through a two-stage process: addition followed by elimination. Initially, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible. The subsequent step involves the elimination of a water molecule from the carbinolamine to form the stable C=N double bond of the oxime.

The rate and efficiency of oxime formation are significantly influenced by the pH of the reaction medium. The reaction is typically fastest in weakly acidic conditions (around pH 4-5). google.com In a highly acidic environment, the hydroxylamine nucleophile becomes protonated, rendering it unreactive. Conversely, in a strongly basic medium, the protonation of the carbinolamine intermediate, which facilitates the final dehydration step, is hindered. Catalysts, such as aniline, can accelerate the reaction, with studies showing a dramatic increase in the rate of oxime bond formation under both acidic and neutral conditions. google.com

The general reaction is as follows: R₁R₂C=O + NH₂OH → R₁R₂C=NOH + H₂O

Emerging Green Chemistry Approaches in Oxime Preparation

In recent years, the principles of green chemistry have been increasingly applied to oxime synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. These approaches represent significant advancements over traditional methods that often involve toxic solvents like pyridine (B92270) and require prolonged reaction times. ijprajournal.comnih.gov

Solvent-Free Synthesis: One of the most prominent green strategies is the elimination of organic solvents. Solvent-free reactions, often facilitated by grinding (mechanochemistry or grindstone chemistry), have proven highly effective. nih.govresearchgate.net In this method, the solid reactants (carbonyl compound, hydroxylamine hydrochloride, and a solid base or catalyst) are physically ground together at room temperature. This technique has been shown to produce excellent yields of oximes in a significantly shorter time compared to conventional solution-phase methods. nih.gov For instance, the synthesis of various aldoximes and ketoximes has been achieved in high yields by grinding the reactants with catalysts like Bismuth(III) oxide (Bi₂O₃) without any solvent. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including oximation. nih.govnih.govresearchgate.net This method provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields. Microwave-assisted synthesis can be conducted with or without a solvent. For example, aromatic aldehydes bearing electron-withdrawing groups can be efficiently converted to their corresponding oximes using hydroxylamine hydrochloride and titanium dioxide (TiO₂) under solvent-free microwave irradiation. nih.gov

Use of Greener Catalysts and Media: The replacement of hazardous catalysts and solvents with more benign alternatives is another key aspect of green oxime synthesis. Researchers have explored the use of natural acids derived from sources like citrus fruit juice as catalysts. ijprajournal.com Water, being a non-toxic and readily available solvent, has also been utilized as a reaction medium, sometimes with the aid of surfactants like Hyamine® to facilitate the reaction at ambient temperatures. ias.ac.inyccskarad.com The use of mineral water has been reported to be effective, with the dissolved salts potentially promoting the reaction. ias.ac.in

The following table summarizes and compares various green chemistry approaches for oxime synthesis.

MethodCatalyst/MediumConditionsAdvantages
Grindstone Chemistry Bismuth(III) oxide (Bi₂O₃)Solvent-free, room temperature grindingEnvironmentally friendly, rapid, high yields, simple procedure. nih.gov
Microwave Irradiation Titanium dioxide (TiO₂)Solvent-free, microwave heating (e.g., 100 W, 5 min)Very short reaction times, high conversion rates, energy efficient. nih.gov
Natural Acid Catalysis Aqueous extracts of Vitis lanata, Mangifera indica, etc.Reflux in solvent (e.g., CH₃CN)Use of renewable, natural catalysts. ijprajournal.com
Aqueous Medium Hyamine® in waterRoom temperature, stirringAvoids organic solvents, mild conditions, chemoselective for aldehydes. yccskarad.com
Mineral Water Medium None (salts in water act as promoters)Room temperature, stirringCatalyst-free, uses readily available and environmentally benign solvent. ias.ac.in

Stereoselective Synthesis of Oxime Isomers (E/Z)

For unsymmetrical ketones like 3-quinuclidinone, the resulting oxime can exist as two geometric isomers, designated as E and Z. The control of this stereochemistry is a significant challenge, as many synthetic methods yield a mixture of both isomers. nih.gov The specific isomer formed can have different physical properties and reactivity, making stereoselective synthesis highly desirable.

The ratio of E and Z isomers can be influenced by several factors, including the reaction conditions, the catalyst used, and the steric bulk of the substituents on the carbonyl compound. The thermodynamically more stable E-isomer is often the major product in conventional syntheses. nih.gov

Several strategies have been developed to achieve stereoselectivity:

Catalyst Control: Specific catalysts can direct the reaction towards a particular isomer. For example, the use of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) has been reported to facilitate the highly stereoselective conversion of aldehydes and ketones to their corresponding E-oximes under mild, solid-state conditions. thieme-connect.com

Mechanochemical and Microwave Synthesis: For analogues of this compound, specifically O-substituted derivatives, conventional synthesis in a solvent yields a mixture of (E) and (Z) isomers. However, the application of mechanochemical (grinding) and microwave-assisted methods has been shown to produce the pure (E)-isomer stereoselectively. researchgate.netresearchgate.net This highlights the potential of these green chemistry techniques to also provide stereochemical control.

Isomerization Techniques: A mixture of isomers can sometimes be converted to a single, desired isomer.

Acid-Catalyzed Isomerization: Treating a mixture of E and Z oxime isomers with a protic or Lewis acid (like anhydrous HCl) in an organic solvent can lead to the precipitation of the E-isomer as its immonium salt complex, which can then be neutralized to recover the pure E-oxime in high yield. google.com

Photoisomerization: To access the often less stable Z-isomer, visible-light-mediated energy transfer catalysis can be employed. This mild photoisomerization method can convert the thermodynamically preferred E-isomer into the Z-isomer with high selectivity. nih.gov

The choice of synthetic method can therefore be tailored not only for efficiency and environmental considerations but also to achieve a specific stereochemical outcome, which is crucial for the application of compounds like this compound and its derivatives.

3 Quinuclidinone Oxime As a Synthetic Intermediate and Precursor

Precursor Role in the Generation of Functionalized Quinuclidine (B89598) Derivatives

3-Quinuclidinone oxime serves as a crucial precursor for a variety of functionalized quinuclidine derivatives. The oxime group can be readily transformed into other important functional groups, such as amines and amides, providing access to a wide array of substituted quinuclidines.

One of the most significant applications of this compound is in the synthesis of 3-aminoquinuclidine (B1202703). The reduction of the oxime functionality yields the corresponding primary amine, a key building block for many biologically active compounds. This transformation can be achieved using various reducing agents, including catalytic hydrogenation. The resulting 3-aminoquinuclidine can be further elaborated to produce a range of derivatives with potential therapeutic applications. For instance, (S)-3-aminoquinuclidine dihydrochloride (B599025) is an important raw material for the preparation of palonosetron, an antiemetic drug. google.com

Another important transformation of this compound is the Beckmann rearrangement. This acid-catalyzed rearrangement of the oxime leads to the formation of a ring-expanded lactam, 1-aza-3-azabicyclo[3.2.2]nonan-2-one. This reaction provides a route to a different class of bicyclic nitrogen-containing heterocycles. The Beckmann rearrangement is a powerful tool for skeletal diversification in the synthesis of novel organic compounds.

The following table summarizes some of the key functionalized quinuclidine derivatives that can be generated from this compound:

Starting MaterialReagents and ConditionsProductFunctional Group Transformation
This compoundCatalytic Hydrogenation (e.g., H₂, Pd/C)3-AminoquinuclidineOxime to Primary Amine
This compoundAcid Catalyst (e.g., H₂SO₄, PPA)1-Aza-3-azabicyclo[3.2.2]nonan-2-oneBeckmann Rearrangement (Oxime to Lactam)
3-QuinuclidinoneHydroxylamine (B1172632) Hydrochloride, BaseThis compoundKetone to Oxime

Intermediate in Multi-Step Organic Transformations

The utility of this compound extends to its role as a key intermediate in multi-step organic syntheses. Its ability to be converted into various functional groups makes it a valuable stepping stone in the construction of complex target molecules, including natural products and pharmaceuticals.

While the quinuclidine ring is a core component of many therapeutic agents such as cevimeline (B1668456) and solifenacin (B1663824), the direct involvement of this compound as an intermediate in their large-scale synthesis is not always explicitly detailed in readily available literature. tsijournals.com However, the conversion of a ketone to an amine or other functionalities via an oxime intermediate is a fundamental and common strategy in organic synthesis. For example, the synthesis of chiral 3-aminoquinuclidine often proceeds from 3-quinuclidinone, implying the implicit formation and subsequent reduction of the oxime.

The synthesis of various bioactive quinuclidine derivatives often involves the initial preparation of a functionalized quinuclidine core. 3-Quinuclidinone is a common starting point for these syntheses. liverpool.ac.uk The conversion of the ketone to an oxime provides a versatile handle for further transformations. For instance, in the synthesis of novel antimicrobial agents, 3-hydroxyiminoquinuclidine (this compound) was prepared from quinuclidin-3-one (B120416) and subsequently quaternized to generate a series of N-quaternary 3-hydroxyiminoquinuclidinium bromides with significant antimicrobial activity. nih.gov

Derivatization for Advanced Chemical Entities

The oxime functionality of this compound is amenable to a variety of derivatization reactions, leading to the creation of advanced chemical entities with tailored properties. These derivatizations can modify the electronic and steric properties of the molecule, influencing its biological activity or material characteristics.

A common derivatization is the O-alkylation or O-arylation of the oxime to produce oxime ethers. In one study, four O-substituted oximes of quinuclidin-3-one were synthesized using appropriate O-substituted hydroxylamine hydrochlorides. researchgate.net These reactions can be performed using various alkylating or arylating agents. The resulting oxime ethers can exhibit different biological profiles compared to the parent oxime.

Furthermore, the nitrogen atom of the quinuclidine ring can be quaternized to form quaternary ammonium (B1175870) salts. The synthesis of N-quaternary 3-hydroxyiminoquinuclidinium bromides has been reported, where 3-hydroxyiminoquinuclidine was reacted with various benzyl (B1604629) and butenyl bromides. nih.gov These quaternary salts demonstrated broad-spectrum antimicrobial activity. nih.gov

The oxime group can also participate in cyclization reactions to form novel heterocyclic systems. For example, cascade reactions involving oxime formation followed by cyclization and dipolar cycloaddition can lead to the formation of isoxazolidines. rsc.org While this has been demonstrated with simple haloaldehydes, the principle could be applied to derivatives of this compound to construct more complex, fused heterocyclic systems.

The following table provides examples of derivatization reactions of this compound:

Starting MaterialReagentProduct Type
This compoundAlkyl Halide/Aryl HalideO-Substituted Oxime Ether
This compoundBenzyl Bromide/Butenyl BromideN-Quaternary 3-Hydroxyiminoquinuclidinium Bromide
This compound Derivative-Spirocyclic/Fused Heterocyclic Compound

Theoretical and Computational Investigations of 3 Quinuclidinone Oxime

Computational Chemistry Approaches to Oxime Bond Stereochemistry

The stereochemistry of the C=N double bond in oximes, leading to the formation of (E) and (Z) isomers, is a critical determinant of their chemical and biological properties. Computational methods are instrumental in elucidating the factors governing the stability and interconversion of these stereoisomers.

Research on O-substituted oximes of quinuclidin-3-one (B120416) has demonstrated the formation of both (E) and (Z) isomers. researchgate.net The synthesis of these compounds in solution typically yields a mixture of both stereoisomers, highlighting the thermodynamic and kinetic factors at play. researchgate.net In contrast, mechanochemical and microwave-assisted synthesis methods have been shown to produce pure (E) oximes, suggesting a higher thermodynamic stability of this isomer under these conditions. researchgate.net

Computational studies on other bicyclic oximes, such as 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) and tryptanthrin-6-oxime, have employed Density Functional Theory (DFT) to investigate E/Z isomerism. mdpi.com These studies reveal that the (E)-isomers are thermodynamically more stable than their (Z)-counterparts. mdpi.com The calculated energy barriers for E/Z-isomerization are significant, indicating that the interconversion between isomers is unlikely to occur at room temperature. mdpi.com Similar computational approaches could be applied to 3-quinuclidinone oxime to quantify the energy differences and isomerization barriers for its (E) and (Z) isomers.

Table 1: Computational Methods for Oxime Stereochemistry

Computational Method Information Obtained Relevance to this compound
Density Functional Theory (DFT) Relative energies of (E) and (Z) isomers, transition state structures and energies for isomerization. Predicting the most stable isomer and the likelihood of interconversion.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations Predicted 1H and 13C NMR spectra for each isomer. Aiding in the experimental assignment of (E) and (Z) configurations.

Conformational Analysis and Molecular Modeling of this compound Systems

The rigid bicyclo[2.2.2]octane core of 3-quinuclidinone significantly restricts its conformational freedom. This rigidity is a valuable characteristic in medicinal chemistry as it reduces the entropic penalty upon binding to a receptor. The primary conformational variables in this compound are the orientation of the oxime group and any substituents on the quinuclidine (B89598) ring.

Molecular mechanics and quantum mechanics calculations can be employed to determine the preferred conformations of this compound and its derivatives. These methods can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. For the parent 3-quinuclidinone, its rigid framework provides a well-defined and sterically constrained scaffold for the synthesis of more complex molecules.

Quantum Chemical Studies on Reaction Mechanisms Involving the Oxime Group

The oxime group is a versatile functional group that can participate in a variety of chemical reactions, including rearrangements, reductions, and additions. Quantum chemical calculations are invaluable for elucidating the mechanisms of these reactions by mapping the potential energy surface and identifying transition states and intermediates.

For instance, the Beckmann rearrangement of oximes to amides is a classic reaction whose mechanism can be investigated using computational methods. Theoretical calculations can determine the activation energies for different pathways and predict the stereochemical outcome of the reaction.

Furthermore, quantum chemical methods can be used to study the reactivity of the this compound towards various reagents. Calculation of molecular properties such as electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and atomic charges can provide insights into the nucleophilic and electrophilic character of different parts of the molecule, thereby predicting its reactivity. biointerfaceresearch.com

Applications of Computational Strategies in Ligand Design and Receptor Interactions

The quinuclidine scaffold is a well-established pharmacophore found in many biologically active compounds. Derivatives of 3-quinuclidinone have been explored for their potential as therapeutic agents. Notably, O-substituted derivatives of this compound have been synthesized and evaluated for their muscarinic activities. researchgate.net

Computational drug design techniques play a crucial role in the development of such ligands. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches.

In SBDD, if the three-dimensional structure of the target receptor is known, molecular docking simulations can be performed to predict the binding mode and affinity of this compound derivatives. researchgate.netresearchgate.net These simulations can help in identifying key interactions between the ligand and the receptor, guiding the design of more potent and selective inhibitors. Molecular dynamics simulations can further be used to assess the stability of the ligand-receptor complex over time. mdpi.com

In the absence of a known receptor structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be employed. rsc.org By building a statistical model that correlates the chemical structures of a series of this compound derivatives with their biological activities, it is possible to predict the activity of new, untested compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1)
Tryptanthrin-6-oxime
(E)-3-Quinuclidinone oxime
(Z)-3-Quinuclidinone oxime
O-substituted quinuclidin-3-one oximes

Research on Derivatives and Their Biological System Interactions Mechanism Focused

Enzyme Inhibition Studies of 3-Quinuclidinone Oxime Derivatives

Derivatives of this compound have been a subject of interest in the development of new therapeutic agents, particularly for neurodegenerative disorders like Alzheimer's disease. nih.gov A key strategy in managing such conditions is the inhibition of cholinesterases, the enzymes responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org There are two primary types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are viable pharmacological targets. nih.gov

Acetylcholinesterase inhibitors (AChEIs) function by preventing the breakdown of acetylcholine, thereby increasing its concentration and duration of action at cholinergic synapses. wikipedia.orgnih.gov This mechanism is crucial for enhancing neurotransmission in conditions where it is impaired. nih.gov The inhibition can be reversible or irreversible. nih.gov Reversible inhibitors, which are often preferred for therapeutic use, bind to the enzyme temporarily. nih.gov

Studies on N-alkyl quaternary derivatives of this compound have shown that they can inhibit both human AChE and BChE. nih.gov The mechanism of action for these compounds is time-independent, suggesting a reversible binding to the enzymes. nih.gov The quinuclidine (B89598) core structure serves as a suitable scaffold for binding to cholinesterases. nih.gov Carbamate-based inhibitors, for instance, are known to bind covalently to the active site of cholinesterases, but this bond is eventually hydrolyzed, classifying them as pseudo-irreversible inhibitors. mdpi.com

The effectiveness of this compound derivatives as cholinesterase inhibitors is closely linked to their molecular structure. Research has demonstrated that modifications to the quinuclidine scaffold can significantly alter inhibitory potency and selectivity.

Fourteen N-alkyl quaternary quinuclidines, including derivatives of this compound, were synthesized and evaluated for their ability to inhibit human AChE and BChE. nih.gov The results indicated that all tested compounds inhibited both enzymes in the micromolar range. nih.gov Notably, bisquaternary derivatives, which feature two quinuclidine rings linked by a decane (B31447) chain, showed the highest potency. nih.gov Specifically, compound 14 (1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)) was identified as a particularly strong inhibitor. nih.gov In contrast, monoquaternary derivatives with long alkyl chains (C12–C16) exhibited cytotoxic effects. nih.gov

The structure of the BChE active site is known to accommodate larger molecules compared to AChE, which can explain why some inhibitors are more active against BChE. mdpi.com The inhibitory potency of these derivatives is influenced by factors such as the length of the N-alkyl chain and the presence of multiple quaternary centers. nih.gov

Inhibition Constants (Ki) of Selected Quinuclidine Derivatives

CompoundDerivative TypeAChE Ki (µM)BChE Ki (µM)
7Bisquaternary (3-hydroxy)Data not specifiedData not specified
14Bisquaternary (3-hydroxyimino)Data not specifiedData not specified

Interactions with Muscarinic Receptors

Muscarinic receptors, which are receptor sites for the neurotransmitter acetylcholine, are located on the cell membranes of smooth muscle, cardiac muscle, and glandular tissues. nih.govresearchgate.net They are integral to the parasympathetic nervous system and are classified into several subtypes (M1, M2, M3, etc.). nih.gov Derivatives of 3-quinuclidinone have been investigated for their ability to bind to these receptors and act as either agonists (activators) or antagonists (blockers). nus.edu.sgnih.gov

A series of 3-quinuclidinone O-alkynyloximes were synthesized and evaluated for their binding affinities to M1, M2, and M3 muscarinic receptors using radioligand displacement assays. nus.edu.sg These assays measure how well a test compound displaces a known radioactive ligand from the receptor, indicating its binding affinity. The O-alkynyloxime group attached to the rigid quinuclidine ring has been identified as a potentially valuable pharmacophore for designing muscarinic agonists. nus.edu.sg

The functional activity of these compounds as agonists or antagonists can be predicted by comparing their binding affinities in assays using known agonist and antagonist radioligands. nus.edu.sgresearchgate.net For instance, the ratio of a compound's potency against an antagonist ligand versus an agonist ligand can indicate its efficacy. researchgate.net Two specific O-alkynyloxime derivatives, compounds 15 and 18 , showed ratios that suggested muscarinic agonist and partial agonist activity, respectively. nus.edu.sg Further functional assays confirmed that some derivatives act as agonists at muscarinic acetylcholine receptors (mAChRs). nih.gov For example, one compound was shown to increase dopamine (B1211576) release in rat brain tissue, an effect that was blocked by the nonselective muscarinic antagonist scopolamine, confirming its agonist activity. nih.gov

Functional Activity of 3-Quinuclidinone O-Alkynyloxime Derivatives

CompoundReceptor BindingFunctional Activity
15M1-M3Agonist
18M1-M3Partial Agonist

This table shows the functional characterization of two O-alkynyloxime derivatives based on their binding profiles to muscarinic receptors. nus.edu.sg

Investigation of Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is crucial for eliminating abnormal cells, such as cancer cells. mdpi.com Many chemotherapeutic agents work by inducing apoptosis. mdpi.com Novel analogs of quinuclidinone have been designed and synthesized to investigate their potential as anticancer agents by studying their ability to induce apoptosis in cancer cell lines. nih.gov

Research on novel quinuclidinone derivatives demonstrated their cytotoxic effects on H1299 human large cell lung carcinoma cells. nih.gov Specifically, derivatives 4 and 6 were found to decrease cell proliferation and induce apoptosis in these cancer cells more effectively than in normal lung epithelial cells. nih.gov The mechanism involves the activation of the sphingomyelinase pathway. nih.gov

The study showed that these derivatives increased the activity of sphingomyelinase, an enzyme that plays a role in the cell's signaling pathways for apoptosis. nih.gov This activation led to a cascade of downstream events, including the increased expression of caspase-8, caspase-9, and JNK-1. nih.gov Caspases are a family of protease enzymes that are central to the execution of apoptosis. nih.gov The derivatives also induced the cleavage of Procaspase-3 and PARP-1, and increased the activity of caspase-3, all of which are key markers of apoptosis. nih.gov These findings confirm that these quinuclidinone derivatives trigger cytotoxicity in lung cancer cells by engaging key apoptotic molecules, starting with the activation of sphingomyelinase. nih.gov

Apoptotic Effects of Quinuclidinone Derivatives on H1299 Lung Cancer Cells

DerivativeEffect on Cell ProliferationKey Molecular EventDownstream Effects
4DecreasedIncreased Sphingomyelinase ActivityIncreased Caspase-8, Caspase-9, JNK-1; PARP-1 Cleavage
6DecreasedIncreased Sphingomyelinase ActivityIncreased Caspase-8, Caspase-9, JNK-1; PARP-1 Cleavage

This table outlines the observed mechanisms by which specific quinuclidinone derivatives induce apoptosis in lung cancer cells. nih.gov

Advanced Characterization Techniques in 3 Quinuclidinone Oxime Research

Spectroscopic Methods for Structural Elucidation (General Principles)

Spectroscopic techniques are foundational in determining the structure of chemical compounds. These methods involve the interaction of electromagnetic radiation with the molecule, where the absorption or emission of energy provides detailed information about the molecular structure, including functional groups and the electronic environment of atoms. For 3-Quinuclidinone oxime, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its atomic arrangement and bonding. anu.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the bicyclic quinuclidine (B89598) core. The chemical shifts of these protons are influenced by their proximity to the nitrogen atom and the oxime functional group. The hydroxyl proton of the oxime group typically appears as a broad singlet that is exchangeable with D₂O, often in the range of δ 8.0-10.0 ppm. nih.gov The protons on the carbons adjacent to the bridgehead nitrogen (C2 and C6) and the carbon bearing the oxime (C3) would show characteristic multiplets.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atom of the C=NOH group is a key diagnostic peak, typically appearing in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2, C6~2.8 - 3.2 (multiplet)~47 - 52
C3-~155 - 160 (C=N)
C4~1.9 - 2.1 (multiplet)~25 - 30
C5, C7, C8~1.6 - 2.0 (multiplet)~20 - 28
N-OH~8.0 - 10.0 (broad singlet)-

Note: Predicted values are based on typical ranges for quinuclidine systems and oxime functionalities. nih.govzenodo.orgchemicalbook.com

Mass Spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For this compound (C₇H₁₂N₂O), the molecular weight is 140.19 g/mol . calpaclab.com In electron ionization (EI) or electrospray ionization (ESI), the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The rigid bicyclic structure of the quinuclidine core influences how the molecule breaks apart. Common fragmentation pathways for related alkaloids often involve cleavages of the rings, which can help confirm the core structure.

Table 2: Expected Mass Spectrometry Data for this compound

m/z ValueIonProposed Fragmentation Pathway
140[M]⁺Molecular ion
123[M-OH]⁺Loss of hydroxyl radical
112[M-N₂]⁺Loss of nitrogen molecule (less common)
95[M-NOH-H]⁺Loss of the oxime group and a hydrogen atom

Note: Fragmentation is predictive and depends on the ionization technique used. researchgate.netmdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In this compound, the key functional group is the oxime (C=N-OH). The IR spectrum will exhibit characteristic absorption bands that confirm its presence, distinguishing it from its precursor, 3-Quinuclidinone, which would show a strong carbonyl (C=O) absorption.

Table 3: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3100 (broad)O-H stretchOxime hydroxyl
2950 - 2850C-H stretchAliphatic (quinuclidine ring)
~1665C=N stretchOxime
~945N-O stretchOxime

Source: General characteristic IR frequencies for oximes. researchgate.netwikipedia.orgresearchgate.net

Crystallography for Solid-State Structure Determination

Table 4: Representative Crystallographic Parameters from an X-ray Diffraction Study

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the repeating crystal unit
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=N, N-O)
Bond Angles (°)Angles between adjacent bonds

Chromatographic Techniques for Analysis and Purification (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. mdpi.commdpi.com High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound. unife.it An HPLC method can be developed to quantify the purity of a synthesized batch and to detect any remaining starting material (3-Quinuclidinone) or by-products.

The separation is typically achieved on a stationary phase, such as a C18 (reversed-phase) column, with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and a buffer. lew.ro Detection is commonly performed using an ultraviolet (UV) detector. HPLC is also scalable for preparative purposes to purify the compound.

Table 5: Typical HPLC Method Parameters for Analysis of Quinuclidine Derivatives

ParameterTypical Value/Condition
ColumnReversed-Phase C18, e.g., Nucleosil C18 lew.ro
Mobile PhaseAcetonitrile:Phosphate Buffer (e.g., 50:50 v/v) lew.ro
Flow Rate0.5 - 1.5 mL/min
DetectionUV Absorbance (e.g., at 230 or 254 nm) lew.roresearchgate.net
Analysis Time< 30 minutes researchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex 3-Quinuclidinone Oxime Architectures

The rigid bicyclic framework of 3-quinuclidinone serves as a valuable scaffold for the synthesis of intricate molecules. Future synthetic efforts are geared towards developing more sophisticated derivatives of this compound. One promising approach involves the use of "click chemistry," a set of powerful and reliable reactions, to construct highly functionalized polymeric materials. rsc.orgrsc.orgresearchgate.net The oxime functional group, in particular, is gaining attention for its role in creating dynamic and self-healing polymers. researchgate.net

Researchers are also exploring novel methods for the synthesis of functionalized quinoline (B57606) and isoquinolone derivatives, which could be adapted to create more complex this compound analogs. rsc.orgnih.gov These strategies aim to produce compounds with precisely controlled three-dimensional structures, which is crucial for their intended functions.

A key intermediate in many of these synthetic pathways is 3-quinuclidinone hydrochloride. eurekaselect.comtcichemicals.com An improved synthesis method for this precursor starts from piperidine-4-carboxylic acid, proceeds through a Dieckmann reaction, and results in the desired azabicyclo[2.2.2]oct-3-one hydrochloride. eurekaselect.com This foundational compound can then be further modified. For instance, the synthesis of (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid serves as a common intermediate for a new series of potential anti-cancer agents. researchgate.net

Targeted Modification for Specific Biological System Interactions

A significant area of future research lies in the targeted modification of this compound derivatives to enhance their interaction with specific biological systems. This involves detailed structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity. researchgate.netnih.gov

For example, novel quinuclidinone analogs have been synthesized and evaluated for their anti-proliferative effects in lung cancer cell lines. nih.gov These studies have identified compounds that significantly decrease cell viability, demonstrating the potential for creating targeted cancer therapies. nih.gov Further research has focused on designing and synthesizing new series of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates as potential anti-cancer agents. researchgate.net

Another avenue of exploration is the development of quinuclidinone O-alkynyloximes as muscarinic agonists, which could have applications in treating neurological disorders. researchgate.net The modification of the oxime moiety and the rigid quinuclidine (B89598) core is a key strategy in designing compounds with specific receptor interactions.

Research AreaCompound SeriesBiological Target/ApplicationKey Findings
OncologyQuinuclidinone AnalogsH1299 Lung Cancer CellsFour analogs significantly decreased cell viability. nih.gov
Oncology(Z)-4-(3-oxoquinuclidin-2-ylidene) derivativesA549 & L132 Cell LinesAnalogs 4c and 5e showed the most potent anti-cancer activity. researchgate.net
NeurologyQuinuclidinone O-alkynyloximesM1-M3 Muscarinic ReceptorsTwo derivatives showed muscarinic agonist and partial agonist activity. researchgate.net

Integration of Computational and Experimental Methodologies in Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in the design of novel this compound derivatives. rsc.org In silico or computer-aided drug design allows for the prediction of binding affinities and inhibitory activities before undertaking costly and time-consuming laboratory synthesis. researchgate.net

Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are being used to identify the key structural features responsible for the biological activity of derivatives. mdpi.com This information guides the design of more potent and effective compounds. Molecular docking simulations provide insights into the interactions between the designed molecules and their biological targets at the atomic level. mdpi.com

Recent advancements have demonstrated the use of computational models to predict the outcomes of chemical reactions, such as the photocatalyzed synthesis of azetidines from alkenes and oximes. mit.edu By calculating properties like frontier orbital energies, researchers can predict which reactant pairs are likely to react, thus streamlining the synthetic process. mit.edu This integrated approach is expected to accelerate the discovery of new this compound-based compounds with desired properties.

Potential for Advanced Materials Science Applications

The unique chemical properties of the oxime group are being harnessed for applications in advanced materials science. The formation of oxime bonds is a high-yield reaction that produces only water as a byproduct, making it an environmentally friendly method for polymer synthesis. rsc.org

The dynamic nature of the oxime linkage imparts reversible characteristics to materials, leading to the development of self-healing and dynamic polymers. rsc.orgresearchgate.net These materials have the ability to repair themselves after damage, extending their lifespan and functionality. Researchers are also exploring the use of oxime click chemistry for the creation of hydrogels with tunable properties and for the precise patterning of surfaces. rsc.orgresearchgate.net

The versatility of oxime chemistry allows for the synthesis of a wide range of functional polymeric materials. rsc.orgrsc.org For instance, oxime-linked glycolipid polymers have been developed for membrane and vesicle stabilization. rsc.org The continued exploration of this compound and its derivatives in this context is anticipated to lead to the creation of novel materials with tailored properties for a variety of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-quinuclidinone oxime, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves the condensation of 3-quinuclidinone with hydroxylamine under controlled pH and temperature conditions. Optimization includes adjusting stoichiometric ratios (e.g., hydroxylamine hydrochloride to ketone), solvent selection (e.g., ethanol or aqueous mixtures), and reaction time monitoring via TLC or HPLC. For purity, recrystallization or column chromatography is recommended. Related synthetic strategies for 3-quinuclidinone derivatives, such as enzymatic reduction (e.g., ketoreductase-catalyzed reactions), highlight the importance of stereochemical control, which may inform oxime synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm oxime formation (e.g., disappearance of carbonyl signals and appearance of N-OH proton resonance).
  • IR : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and O-H (3200–3550 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., ESI-MS) to verify molecular weight.
    Avoid redundant data presentation by succinctly integrating spectral interpretations into tables or supplementary materials, as emphasized in academic reporting standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While direct safety data for this compound are limited, analogous compounds (e.g., 3-quinuclidinone hydrochloride) require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use of fume hoods to prevent inhalation exposure.
  • Storage : In airtight containers under inert atmospheres to avoid degradation.
    Refer to safety data sheets (SDS) for related bicyclic ketones and oximes for hazard mitigation strategies .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity or reactivity data for this compound across studies?

  • Methodological Answer : Apply systematic frameworks for data reconciliation:

  • Uncertainty Factors : Incorporate interspecies variability and exposure duration adjustments, as demonstrated in AEGL derivations for structurally related compounds (e.g., phosgene oxime) .
  • Meta-Analysis : Compare experimental conditions (e.g., purity, solvents) and validate findings via independent replication.
  • Computational Modeling : Use QSAR or DFT calculations to predict reactivity discrepancies .

Q. What enzymatic or catalytic strategies enable stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Ketoreductase variants (e.g., from Rhodotorula rubra) can reduce 3-quinuclidinone to chiral alcohols, which may be adapted for oxime functionalization. Key steps include:

  • Substrate Engineering : Optimize enzyme-substrate binding via directed evolution.
  • Reaction Monitoring : Use chiral HPLC or polarimetry to assess enantiomeric excess.
  • Scale-Up : Maintain enzyme activity at substrate loads ≥100 g/L, as demonstrated in industrial-scale syntheses .

Q. How can computational methods enhance the design of this compound-based pharmacophores?

  • Methodological Answer :

  • Docking Studies : Screen oxime derivatives against target receptors (e.g., acetylcholinesterase) using AutoDock or Schrödinger Suite.
  • MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions.
  • ADMET Prediction : Utilize tools like SwissADME to optimize bioavailability and toxicity profiles.
    Cross-validate computational results with in vitro assays to ensure translational relevance .

Methodological Best Practices

  • Data Reporting : Avoid duplicating spectral or analytical data in text and tables. Use supplementary materials for raw datasets, adhering to journal guidelines .
  • Ethical Compliance : Disclose conflicts of interest and retain original data for ≥5 years to facilitate reproducibility .
  • Literature Review : Prioritize peer-reviewed sources over commercial databases, leveraging tools like SciFinder and Web of Science for comprehensive searches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.